molecular formula C22H16Cl3N3O B2812405 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile CAS No. 303984-54-5

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile

Cat. No.: B2812405
CAS No.: 303984-54-5
M. Wt: 444.74
InChI Key: SJHOWINNHQPQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile is a complex organic compound that features a unique structure combining chlorinated phenyl groups and a morpholino-nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with morpholine and a nitrile source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-morpholinonicotinonitrile: Lacks the 3,4-dichlorophenyl group, which may affect its reactivity and biological activity.

    6-(3,4-Dichlorophenyl)-2-morpholinonicotinonitrile: Lacks the 4-chlorophenyl group, potentially altering its chemical properties and applications.

Uniqueness

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile is unique due to the presence of both chlorinated phenyl groups, which can enhance its reactivity and provide distinct electronic properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3O/c23-16-4-1-14(2-5-16)17-12-21(15-3-6-19(24)20(25)11-15)27-22(18(17)13-26)28-7-9-29-10-8-28/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHOWINNHQPQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.